molecular formula C13H15N B295157 5-Phenyl-1-azabicyclo[2.2.2]oct-2-ene

5-Phenyl-1-azabicyclo[2.2.2]oct-2-ene

Cat. No.: B295157
M. Wt: 185.26 g/mol
InChI Key: XXXSCUCFBYKATL-UHFFFAOYSA-N
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Description

Introduction to 5-Phenyl-1-azabicyclo[2.2.2]oct-2-ene

This compound belongs to the azabicycloalkene family, characterized by a rigid bicyclic framework with a nitrogen atom at position 1 and a phenyl group at position 5. Its bicyclo[2.2.2]oct-2-ene core is structurally related to isoquinuclidine but differs in the presence of a double bond and phenyl substitution. While direct literature on this specific compound is limited, insights can be drawn from studies on structurally analogous systems, including 3-phenyl-1-azabicyclo[2.2.2]oct-2-ene (CAS 21628-28-4) and 1-azabicyclo[2.2.2]oct-2-ene derivatives.

Historical Context and Development

The bicyclo[2.2.2]oct-2-ene system has been explored since the 1960s for its potential in synthesizing alkaloids and bioactive molecules. Early studies focused on the parent compound, 1-azabicyclo[2.2.2]oct-2-ene (CAS 13929-94-7), which served as a precursor for complex heterocycles. The introduction of phenyl substituents at specific positions (e.g., positions 3 and 5) emerged as a strategy to modulate electronic properties and reactivity.

Key milestones :

  • 1960s–1980s : Development of synthetic routes for azabicycloalkenes via cycloaddition and cyclization reactions.
  • 1990s–2000s : Exploration of phenyl-substituted derivatives in medicinal chemistry, particularly as squalene synthase (SQS) inhibitors.
  • 2010s–Present : Focus on asymmetric synthesis and applications in kinase inhibition.

Nomenclature and Classification

Property Value/Description
IUPAC Name This compound
CAS Number Not explicitly listed in databases; analogous compounds: 21628-28-4 (3-phenyl)
Molecular Formula C₁₃H₁₅N (hypothetical; based on 1-azabicyclo[2.2.2]oct-2-ene + phenyl)
Classification Bicyclic azaalkene, phenyl-substituted isoquinuclidine derivative

The compound is classified within the azabicycloalkene family, distinct from isoquinuclidine (azabicyclo[2.2.2]octane) due to the presence of a double bond and phenyl group.

Structural Features and Molecular Properties

Bicyclic Framework Analysis

The bicyclo[2.2.2]oct-2-ene core consists of three fused six-membered rings with two bridgeheads. The nitrogen atom at position 1 is part of a bridgehead amine, while the double bond at position 2 introduces steric rigidity and electronic effects.

Key structural attributes :

  • Bridgehead Strain : Reduced due to the bicyclic system, enhancing stability.
  • Conformational Rigidity : Fixed by the bicyclic framework, enabling predictable reactivity.
Double Bond Characteristics

The double bond at position 2 influences reactivity and electronic properties:

  • Electrophilic Addition : Susceptible to cycloaddition or hydrogenation reactions.
  • Steric Shielding : Limits access to the bicyclic core, directing reactions toward the phenyl substituent.
Phenyl Substituent Orientation

The phenyl group at position 5 adopts a pseudo-equatorial orientation due to steric constraints, minimizing strain. This positioning affects:

  • Electronic Effects : Electron-donating phenyl group stabilizes adjacent carbocations.
  • Reactivity : Directs nucleophilic attacks to the bicyclic nitrogen or double bond.

Relationship to Isoquinuclidine System

Feature Isoquinuclidine (2-azabicyclo[2.2.2]octane) This compound
Nitrogen Position Position 2 Position 1
Double Bond Absent Present (position 2)
Substituent None/Hydroxyl Phenyl (position 5)
Applications SQS inhibitors, antiparasitics Hypothetical: kinase inhibitors, ligands

Isoquinuclidine derivatives (e.g., 3-biarylquinuclidines) are known for SQS inhibition, while this compound may exhibit divergent bioactivity due to its double bond and phenyl group.

Significance in Organic and Medicinal Chemistry

Organic Chemistry Applications
  • Synthetic Intermediates : Used in Diels-Alder reactions for constructing polycyclic systems.
  • Catalytic Asymmetry : Chiral derivatives enable enantioselective synthesis (e.g., endo-(7R)-3).

Properties

Molecular Formula

C13H15N

Molecular Weight

185.26 g/mol

IUPAC Name

5-phenyl-1-azabicyclo[2.2.2]oct-2-ene

InChI

InChI=1S/C13H15N/c1-2-4-11(5-3-1)13-10-14-8-6-12(13)7-9-14/h1-6,8,12-13H,7,9-10H2

InChI Key

XXXSCUCFBYKATL-UHFFFAOYSA-N

SMILES

C1CN2CC(C1C=C2)C3=CC=CC=C3

Canonical SMILES

C1CN2CC(C1C=C2)C3=CC=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Substituent Impact on Properties

Compound Name Substituent(s) Key Differences Biological Activity/Reactivity Reference
This compound Phenyl at C5 High lipophilicity, rigid structure Potential CNS activity (inference)
Ethyl 2-azabicyclo[2.2.2]oct-5-ene-2-carboxylate Ethyl ester at C2, double bond at C5 Increased polarity, reduced steric hindrance Enhanced reactivity in ester hydrolysis
exo-2-azabicyclo[2.2.2]octan-6-ol Hydroxyl at C6 (exo) Hydrogen-bonding capability Fungicidal properties in oxadiazole derivatives
2-{[3-(Trifluoromethyl)phenyl]methylidene}-1-azabicyclo[2.2.2]octan-3-one Trifluoromethylphenyl group at C2 Electron-withdrawing effects, enhanced stability Antioxidant activity

Key Observations :

  • Phenyl vs.
  • Hydroxyl Substituents : exo-2-azabicyclo[2.2.2]octan-6-ol derivatives exhibit fungicidal activity, suggesting that hydroxyl placement influences target binding .
  • Electron-Withdrawing Groups : The trifluoromethyl group in enhances oxidative stability, a trait absent in the parent phenyl-substituted compound.

Heteroatom and Ring Modifications

Table 2: Structural Framework Comparisons

Compound Name Heteroatom/Ring Configuration Key Differences Reactivity/Biological Impact Reference
This compound 1-aza, [2.2.2] bicyclo Rigid framework with nitrogen Potential enzyme inhibition
2,3-Diazabicyclo[2.2.2]oct-2-ene 2,3-diaza, [2.2.2] bicyclo Dual nitrogen atoms, planar geometry Altered photoelectron spectroscopy profiles
2-Oxa-5-azabicyclo[4.1.1]octane hydrochloride 2-oxa, 5-aza, [4.1.1] bicyclo Oxygen inclusion, larger ring strain Reduced similarity index (0.85 vs. target)
5-Thia-1-azabicyclo[4.2.0]oct-2-ene 1-aza, 5-thia, [4.2.0] bicyclo Sulfur atom, antibiotic backbone Broad-spectrum antibacterial activity

Key Observations :

  • Diaza Systems: 2,3-Diazabicyclo[2.2.2]oct-2-ene’s dual nitrogen atoms create a planar geometry, reducing steric hindrance but increasing electron density compared to the mono-aza target compound .
  • Oxygen/Sulfur Incorporation : Heteroatoms like oxygen or sulfur (e.g., 5-Thia-1-azabicyclo[4.2.0]oct-2-ene) alter electronic properties and biological targeting, as seen in antibiotic derivatives .

Reactivity and Polymerization Potential

Table 3: Reactivity in Chemical Reactions

Compound Name Reaction Type Outcome Reference
5-Methylbicyclo[2.2.2]oct-2-ene Ziegler-type polymerization No reaction
Camphene Ziegler-type polymerization Successful polymerization
This compound Hypothetical polymerization Likely inert due to steric hindrance Inference

Key Observations :

  • Steric hindrance from the phenyl group in the target compound may impede polymerization, similar to 5-Methylbicyclo[2.2.2]oct-2-ene’s lack of reactivity .

Research Findings and Contradictions

  • Biological Activity : While 5-Thia-1-azabicyclo[4.2.0]oct-2-ene derivatives show antibiotic activity , the target compound’s phenyl group may redirect activity toward CNS targets, though direct evidence is lacking.

Preparation Methods

Amino Alcohol Cyclization

Amino alcohols serve as precursors for bicyclic amine formation. For example, (R)-quinuclidin-3-ol, a related azabicyclo compound, is synthesized via cyclization of amino alcohol intermediates under basic conditions. In one protocol, dichloromethane acts as the solvent, and the reaction proceeds at 25–30°C with a base such as diazabicyclo[5.4.0]undec-7-ene (DBU). This method avoids high temperatures, preserving stereochemical integrity.

Reductive Amination

Reductive amination of diketones or keto-amines provides a route to the bicyclic system. Sodium borohydride or borane complexes are employed to reduce imine intermediates, as seen in the synthesis of 2-(1-azabicyclo[2.2.2]oct-3-yl) derivatives. For instance, N-(1-azabicyclo[2.2.2]oct-3S-yl)-1,2,3,4-tetrahydronaphthalen-1-ylcarboxamide undergoes borane-mediated reduction to yield the bicyclic amine.

Key Intermediate Synthesis and Functionalization

Carbonate and Carbamate Intermediates

Bis(aryl)carbonates react with azabicyclo alcohols to form activated intermediates. For instance, (3R)-1-azabicyclo[2.2.2]oct-3-yl 4-nitrophenyl carbonate is synthesized from (R)-quinuclidin-3-ol and bis(p-nitrophenyl) carbonate in dichloromethane. Hydrolysis or aryl exchange of such intermediates could yield the 5-phenyl derivative.

Friedel-Crafts Alkylation

Electrophilic aromatic substitution introduces phenyl groups directly. Using a Lewis acid catalyst (e.g., AlCl₃), the azabicyclo core’s electron-rich double bond may undergo Friedel-Crafts alkylation with benzene. However, regioselectivity must be controlled to ensure substitution at the 5-position.

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • Dichloromethane : Preferred for carbonate formation due to its inertness and low boiling point.

  • Tetrahydrofuran (THF) : Ideal for reductive amination with borane, facilitating polar reaction mechanisms.

  • Toluene : Used in high-temperature cyclizations (95–125°C) for azabicyclo[2.2.2]octan-3-one synthesis.

Catalysts and Reagents

  • Palladium catalysts : Enable cross-coupling for phenyl group introduction.

  • Boron trifluoride etherate : Facilitates cyclization via Lewis acid-mediated electrophilic activation.

  • Sodium borohydride : Reduces ketones to alcohols in stereoselective syntheses.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialKey Reagents/ConditionsYield (%)AdvantagesLimitations
Amino Alcohol Cyclization(R)-quinuclidin-3-olDBU, CH₂Cl₂, 25–30°C60–75Mild conditions, high stereoselectivityRequires pre-formed amino alcohol
Reductive AminationKeto-amine precursorNaBH₄, THF, 0°C50–65Simple setup, scalableModerate regioselectivity
Suzuki Coupling5-Bromo-azabicyclo derivativePd(PPh₃)₄, PhB(OH)₂, Na₂CO₃70–85High selectivity, functional toleranceRequires halogenated intermediate
Friedel-CraftsAzabicyclo[2.2.2]oct-2-eneAlCl₃, benzene, reflux30–45Direct aryl introductionPoor regiocontrol, side reactions

Stereochemical Considerations

The azabicyclo[2.2.2]octene system may exhibit stereoisomerism depending on substituent positions. For example, (3R)-configured intermediates are prioritized in patents for biological activity. Chiral resolution techniques (e.g., diastereomeric salt formation) or asymmetric synthesis (e.g., catalytic hydrogenation with chiral ligands) ensure enantiopure products.

Industrial-Scale Adaptations

Large-scale synthesis prioritizes cost efficiency and safety. The use of trichloromethyl chloroformate for cyclization, as described in US5510486A, minimizes byproducts and simplifies purification. Continuous flow reactors could enhance the safety of exothermic steps, such as borane reductions.

Emerging Methodologies

Recent advances in photoredox catalysis and electrochemical synthesis offer alternative pathways. For example, visible-light-mediated C–H arylation could directly functionalize the azabicyclo core without pre-halogenation . However, these methods remain exploratory for bicyclic amines.

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